molecular formula C4H11NO B12401895 1-Amino-2-methylpropan-2-ol-d6

1-Amino-2-methylpropan-2-ol-d6

Cat. No.: B12401895
M. Wt: 95.17 g/mol
InChI Key: LXQMHOKEXZETKB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-methylpropan-2-ol-d6, also known as 1,1-Dimethylethanolamine-d6, is a deuterium-labeled compound. It is a stable isotope of 1-Amino-2-methylpropan-2-ol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development, particularly in the field of drug development, due to its unique properties that affect pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Amino-2-methylpropan-2-ol-d6 involves the deuteration of 1-Amino-2-methylpropan-2-ol. The process typically includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 1-Amino-2-methylpropan-2-ol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for extensive research applications .

Chemical Reactions Analysis

1-Amino-2-methylpropan-2-ol-d6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-2-methylpropan-2-ol-d6 is widely used in scientific research due to its stable isotope properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Amino-2-methylpropan-2-ol-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, leading to changes in absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug and its intended use .

Comparison with Similar Compounds

1-Amino-2-methylpropan-2-ol-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its stable isotope properties, making it highly valuable for research and development applications.

Properties

Molecular Formula

C4H11NO

Molecular Weight

95.17 g/mol

IUPAC Name

2-(aminomethyl)-1,1,1,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3/i1D3,2D3

InChI Key

LXQMHOKEXZETKB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CN)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(CN)O

Origin of Product

United States

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